molecular formula C21H22N4O3 B2830959 3-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-[(4-methoxyphenyl)methyl]azetidine-1-carboxamide CAS No. 1351597-04-0

3-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-[(4-methoxyphenyl)methyl]azetidine-1-carboxamide

Cat. No.: B2830959
CAS No.: 1351597-04-0
M. Wt: 378.432
InChI Key: BEBUVWQQLHGVHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: 1351597-04-0) features a 1,2,4-oxadiazole ring substituted with a benzyl group at position 3, linked to an azetidine ring. The azetidine is further functionalized with a carboxamide group bearing a 4-methoxybenzyl substituent . Its molecular formula is C₂₁H₂₂N₄O₃, with a molecular weight of 378.4244 g/mol.

Properties

IUPAC Name

3-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-[(4-methoxyphenyl)methyl]azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c1-27-18-9-7-16(8-10-18)12-22-21(26)25-13-17(14-25)20-23-19(24-28-20)11-15-5-3-2-4-6-15/h2-10,17H,11-14H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEBUVWQQLHGVHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)N2CC(C2)C3=NC(=NO3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Azetidine Derivatives

3-(3-Benzyl-1,2,4-oxadiazol-5-yl)-N-(4-Ethoxyphenyl)azetidine-1-carboxamide
  • Key Difference : The 4-methoxy group is replaced with a 4-ethoxy substituent.
  • Molecular Formula : C₂₁H₂₂N₄O₃ (identical to the target compound).
(S)-N-((3-Benzyl-1,2,4-oxadiazol-5-yl)methyl)-5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide
  • Key Difference : Azetidine is replaced with a tetrahydrobenzoisoxazole ring, and a tert-butyl group is introduced.
  • Molecular Formula : C₂₂H₂₆N₄O₃.

Heterocyclic Core Modifications

5-(4-Methoxyphenyl)-N-[4-Methyl-5-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]-1,2-oxazole-3-carboxamide
  • Key Difference : Replaces azetidine with a thiazole-oxazole hybrid system.
  • Molecular Formula : C₂₃H₁₇N₅O₄.
  • Impact : The thiazole-oxazole framework introduces additional hydrogen-bonding sites and dipole interactions, which may influence target selectivity compared to the azetidine-based compound .
N-[[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methylfuran-2-carboxamide
  • Key Difference : Azetidine is replaced with a furan-carboxamide group.
  • Molecular Formula : C₁₆H₁₅N₃O₄.
  • Solubility is reported as 42.7 µg/mL at pH 7.4 .

Substituent Variations on the Oxadiazole Ring

3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[(4-Fluorophenyl)methyl]azetidine-1-carboxamide
  • Key Difference : Benzyl substituent on oxadiazole is replaced with cyclopropyl.
  • The 4-fluorophenyl group increases electronegativity compared to 4-methoxybenzyl .

Structural and Physicochemical Comparison Table

Compound Name Core Structure Key Substituent(s) Molecular Formula Molecular Weight (g/mol) Notable Properties
3-(3-Benzyl-1,2,4-oxadiazol-5-yl)-N-[(4-methoxyphenyl)methyl]azetidine-1-carboxamide Azetidine-oxadiazole 4-Methoxybenzyl C₂₁H₂₂N₄O₃ 378.42 High rigidity, moderate lipophilicity
3-(3-Benzyl-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)azetidine-1-carboxamide Azetidine-oxadiazole 4-Ethoxyphenyl C₂₁H₂₂N₄O₃ 378.42 Increased lipophilicity
(S)-N-((3-Benzyl-1,2,4-oxadiazol-5-yl)methyl)-5-(tert-butyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide Tetrahydrobenzoisoxazole-oxadiazole tert-Butyl C₂₂H₂₆N₄O₃ 410.47 Enhanced metabolic stability
N-[[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methylfuran-2-carboxamide Furan-oxadiazole 4-Methoxyphenyl C₁₆H₁₅N₃O₄ 313.31 Lower molecular weight, solubility 42.7 µg/mL

Key Findings and Implications

Azetidine vs. Larger Heterocycles : The azetidine core in the target compound provides conformational rigidity, which may favor binding to specific targets compared to bulkier systems like tetrahydrobenzoisoxazole .

Substituent Effects: Methoxy vs. ethoxy: Ethoxy increases lipophilicity but may reduce solubility . Benzyl vs.

Heterocyclic Hybrids : Thiazole-oxazole systems (e.g., ) offer diverse interaction profiles but may compromise metabolic stability due to increased complexity .

Q & A

Basic: What are the optimal synthetic routes for this compound, and what reaction conditions are critical for yield optimization?

Answer:
The synthesis typically involves multi-step protocols, including cyclization and coupling reactions. For example, oxadiazole ring formation can be achieved via cyclization of acylated intermediates under reflux with catalysts like POCl₃ or H₂SO₄ . Key steps include:

  • Azetidine functionalization : Use of carbodiimide coupling agents (e.g., CDI) in anhydrous acetonitrile to attach the 4-methoxyphenylmethyl group .
  • Oxadiazole formation : Cyclodehydration of thioamide precursors under controlled pH and temperature .
    Critical conditions: Solvent choice (DMF or acetonitrile), reaction time (12-24 hrs), and inert atmosphere to prevent oxidation. Yields >70% are achievable with rigorous purification (e.g., column chromatography) .

Basic: What analytical techniques are recommended for structural characterization and purity assessment?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for confirming substituent positions and stereochemistry .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .
  • X-ray crystallography : For absolute conformation determination; SHELX software is widely used for refinement .
  • Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .

Advanced: How should researchers design experiments to evaluate biological activity, particularly in complex systems like whole blood or in vivo models?

Answer:

  • In vitro assays : Use human whole blood to measure inhibition of inflammatory mediators (e.g., LTB₄) with IC₅₀ values <100 nM, ensuring physiological relevance .
  • Cytotoxicity screening : Employ Daphnia magna assays for rapid ecotoxicological profiling; LD₅₀ values correlate with mammalian cell toxicity .
  • Dose-response studies : Optimize concentrations using log-dose curves (e.g., 0.1–10 µM) to identify therapeutic windows .

Advanced: How can contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies) be resolved?

Answer:

  • Assay standardization : Control variables like cell lineage (e.g., THP-1 vs. HepG2), incubation time, and serum content .
  • SAR analysis : Compare substituent effects (e.g., benzyl vs. fluorobenzyl groups) using molecular docking to explain potency differences .
  • Meta-analysis : Pool data from multiple studies and apply statistical models (e.g., ANOVA) to identify outliers .

Advanced: What strategies improve metabolic stability and pharmacokinetic (PK) profiles for in vivo studies?

Answer:

  • Structural modifications : Introduce electron-withdrawing groups (e.g., fluorine) to reduce CYP450-mediated oxidation .
  • Prodrug approaches : Mask polar groups (e.g., carboxamide) with ester linkages to enhance bioavailability .
  • DMPK profiling : Assess cross-species clearance rates using liver microsomes; prioritize compounds with <30% hepatic extraction .

Basic: What structural features are critical for pharmacological activity?

Answer:

  • Oxadiazole core : Essential for hydrogen bonding with target proteins (e.g., FLAP inhibitors) .
  • Azetidine ring : Enhances rigidity and membrane permeability via reduced rotatable bonds .
  • 4-Methoxyphenyl group : Modulates lipophilicity (logP ~2.5) and enhances receptor binding affinity .

Advanced: How can computational methods guide structure-activity relationship (SAR) studies?

Answer:

  • Molecular docking : Use AutoDock Vina to predict binding poses with FLAP or kinase targets; prioritize compounds with ΔG < -8 kcal/mol .
  • QSAR modeling : Develop regression models correlating substituent electronegativity with IC₅₀ values .
  • MD simulations : Assess conformational stability (RMSD <2 Å) over 100 ns trajectories to identify rigid analogs .

Basic: How is molecular conformation and stereochemistry confirmed experimentally?

Answer:

  • X-ray crystallography : Resolve crystal structures using SHELXL refinement; report R-factors <0.05 .
  • NOESY NMR : Detect spatial proximity of protons (e.g., azetidine CH₂ and benzyl groups) to confirm stereochemistry .
  • Circular Dichroism (CD) : Assign absolute configuration for chiral centers using Cotton effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.